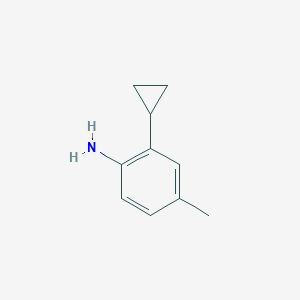2-Cyclopropyl-4-methylaniline
CAS No.:
Cat. No.: VC13403132
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13N |
|---|---|
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | 2-cyclopropyl-4-methylaniline |
| Standard InChI | InChI=1S/C10H13N/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3 |
| Standard InChI Key | BMVJHYOOJJLVPJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N)C2CC2 |
| Canonical SMILES | CC1=CC(=C(C=C1)N)C2CC2 |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
2-Cyclopropyl-4-methylaniline, systematically named as benzenamine, 2-cyclopropyl-4-methyl-, is an aromatic amine with the following structural features:
-
A benzene ring substituted with an amino group () at position 1.
-
A cyclopropyl group () at position 2.
-
A methyl group () at position 4.
The International Union of Pure and Applied Chemistry (IUPAC) name reflects these substituents, while its SMILES notation () and InChIKey () provide unambiguous machine-readable identifiers .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1251210-21-5 | |
| Molecular Formula | ||
| Molecular Weight | 147.22 g/mol | |
| Exact Mass | 147.105 g/mol | |
| SMILES | C1(N)=CC=C(C)C=C1C1CC1 |
Physicochemical Properties
-
Density: Analogous chlorinated anilines like 2-chloro-4-methylaniline exhibit densities of , suggesting that the replacement of chlorine with a cyclopropyl group may marginally alter this value due to differences in molar volume.
-
Boiling Point: The cyclopropyl group’s strain energy (approximately 27 kcal/mol) could elevate the boiling point compared to linear alkyl-substituted anilines, though precise measurements are lacking .
-
Solubility: Predominantly hydrophobic due to the cyclopropane and methyl groups, the compound is likely soluble in organic solvents like toluene or xylene, as evidenced by synthetic protocols for related compounds .
Synthetic Methodologies
Challenges and Optimization
-
Steric Hindrance: The cyclopropane ring’s rigidity may impede nucleophilic substitution or coupling reactions, necessitating elevated temperatures or prolonged reaction times .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures may be required to isolate the product from byproducts like tar, a common issue in aniline syntheses .
Table 2: Hypothetical Synthetic Parameters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume